molecular formula C7H8ClN3O2 B1610922 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid CAS No. 27255-10-3

3-[(6-Chloropyridazin-3-yl)amino]propanoic acid

Cat. No. B1610922
CAS No.: 27255-10-3
M. Wt: 201.61 g/mol
InChI Key: OMLBYAICXYTGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06632919B1

Procedure details

To a solution of 3,6-dichloropyridazine (50.0 mmol, 7.45 g) and 3-aminopropionic acid (60.0 mmol, 5.34 g) in absolute ethanol (20 mL) was added potassium carbonate (30.0 mmol, 4.15 g), and the suspension was heated to reflux for 3 hours. The mixture was allowed to cool to room temperature, and the light brown solid residue was partitioned between ethyl acetate (300 mL) and water (300 mL). The pH of the aqueous phase was adjusted to 3.5 with 2M aqueous hydrochloric acid, and the yellow solid was filtered and washed with absolute ethanol (10 mL) and diethyl ether (2×20 mL) to give 5.04 g (50%). The product was pure according to TLC Rf 0.31 (dichloromethane/methanol/acetic acid, 85:10:5).
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
dichloromethane methanol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[NH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].C(=O)([O-])[O-].[K+].[K+].ClCCl.CO.C(O)(=O)C>C(O)C>[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:6][CH:7]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
7.45 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
5.34 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
4.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
dichloromethane methanol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO.C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the light brown solid residue was partitioned between ethyl acetate (300 mL) and water (300 mL)
FILTRATION
Type
FILTRATION
Details
the yellow solid was filtered
WASH
Type
WASH
Details
washed with absolute ethanol (10 mL) and diethyl ether (2×20 mL)
CUSTOM
Type
CUSTOM
Details
to give 5.04 g (50%)

Outcomes

Product
Name
Type
Smiles
ClC=1N=NC(=CC1)NCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.